molecular formula C16H13ClFNO3 B5353242 methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate

methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate

Cat. No.: B5353242
M. Wt: 321.73 g/mol
InChI Key: WGUMJFHQOOUCFI-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate is an organic compound with a complex structure that includes a benzoyl group, a chloro-fluoro substitution, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-chloro-4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.

    Amidation Reaction: The acid chloride is then reacted with 4-methyl-3-aminobenzoic acid in the presence of a base such as triethylamine to form the amide intermediate.

    Esterification: The final step involves the esterification of the amide intermediate with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed acids.

Scientific Research Applications

Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The chloro and fluoro substitutions can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. The ester group may undergo hydrolysis in vivo, releasing the active amide form that exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 3-chlorobenzoate
  • Methyl 2-fluorobenzoate

Uniqueness

Methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate is unique due to the presence of both chloro and fluoro substitutions, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

Properties

IUPAC Name

methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-9-3-4-10(16(21)22-2)7-14(9)19-15(20)12-6-5-11(18)8-13(12)17/h3-8H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUMJFHQOOUCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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